molecular formula C5H7FO2 B13421397 Allyl fluoroacetate CAS No. 406-23-5

Allyl fluoroacetate

Cat. No.: B13421397
CAS No.: 406-23-5
M. Wt: 118.11 g/mol
InChI Key: KPJCWOXNYPYSPJ-UHFFFAOYSA-N
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Description

Allyl fluoroacetate is an organic compound with the molecular formula C(_5)H(_7)FO(_2) It is a fluorinated ester, characterized by the presence of an allyl group attached to a fluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl fluoroacetate typically involves the esterification of fluoroacetic acid with allyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as: [ \text{CH}_2\text{=CHCH}_2\text{OH} + \text{FCH}_2\text{COOH} \rightarrow \text{FCH}_2\text{COOCH}_2\text{CH=CH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of allyl fluoroalcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroacetate moiety, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))

    Reduction: Lithium aluminum hydride (LiAlH(_4))

    Substitution: Amines, thiols

Major Products:

    Oxidation: Formation of carbonyl compounds such as fluoroacetone

    Reduction: Formation of allyl fluoroalcohol

    Substitution: Formation of substituted fluoroacetates

Scientific Research Applications

Allyl fluoroacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of allyl fluoroacetate involves its interaction with biological molecules, particularly enzymes. The fluoroacetate moiety can inhibit enzymes involved in the citric acid cycle by forming a stable complex with aconitase, thereby disrupting cellular metabolism. This inhibition is due to the formation of fluorocitrate, which binds tightly to aconitase and halts the cycle.

Comparison with Similar Compounds

    Methyl fluoroacetate: Another ester of fluoroacetic acid, used similarly in chemical synthesis.

    Ethyl fluoroacetate: Similar in structure and reactivity, used in various organic reactions.

    Sodium fluoroacetate: A salt form, known for its use as a rodenticide.

Uniqueness: Allyl fluoroacetate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

Allyl fluoroacetate is a synthetic compound that has garnered attention due to its unique biological activity, particularly in the context of enzyme inhibition and potential applications in organic synthesis. This article delves into the mechanisms of action, toxicological profiles, and relevant case studies that illustrate the compound's biological significance.

The primary mechanism of action for this compound involves its interaction with key enzymes in the citric acid cycle. The fluoroacetate moiety can inhibit aconitase by forming a stable complex, leading to the disruption of cellular metabolism. This inhibition occurs through the conversion of this compound into fluorocitrate, which binds tightly to aconitase, effectively halting the cycle and impairing energy production in cells.

Toxicological Profile

This compound exhibits toxicity primarily due to its metabolic conversion to fluoroacetate, which is known to be highly toxic. The compound's effects can be categorized into acute and chronic toxicity:

  • Acute Toxicity : Exposure to high doses can lead to severe metabolic disturbances, including neurological symptoms and potential lethality.
  • Chronic Toxicity : Prolonged exposure may result in cumulative effects on metabolic pathways and organ function.

The dose-response relationship indicates that even low levels can have significant biological effects over time, necessitating careful handling and risk assessment in laboratory settings .

Comparative Analysis with Similar Compounds

To better understand this compound's biological activity, it is useful to compare it with similar compounds:

CompoundStructureBiological ActivityUnique Features
This compound Allyl group + FluoroacetateInhibits aconitase; disrupts metabolismUnique reactivity due to allyl group
Methyl Fluoroacetate Methyl group + FluoroacetateSimilar enzyme inhibitionSimpler structure
Sodium Fluoroacetate Sodium salt of fluoroacetic acidKnown rodenticide; affects energy metabolismWidely studied for toxicity

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits aconitase activity in vitro. In a controlled study, varying concentrations of this compound were tested against aconitase, revealing a significant reduction in enzyme activity at concentrations as low as 10 µM .
  • Toxicological Assessments : A study evaluating the acute toxicity of this compound in rodent models indicated that exposure led to severe metabolic acidosis and neurological impairment. The lethal dose (LD50) was determined to be approximately 50 mg/kg when administered orally .
  • Synthesis Applications : this compound has been utilized as a versatile reagent in organic synthesis, particularly for creating fluorinated compounds with potential pharmaceutical applications. Its unique structure allows for various functionalizations that enhance its utility in synthetic chemistry .

Properties

CAS No.

406-23-5

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

prop-2-enyl 2-fluoroacetate

InChI

InChI=1S/C5H7FO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2

InChI Key

KPJCWOXNYPYSPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CF

Origin of Product

United States

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